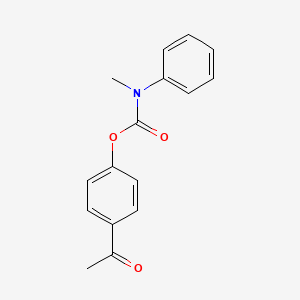

4-acetylphenyl methyl(phenyl)carbamate

Description

Properties

IUPAC Name |

(4-acetylphenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-8-10-15(11-9-13)20-16(19)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJBTSOZFZEFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-acetylphenyl methyl(phenyl)carbamate is a chemical compound with potential applications in pharmaceuticals and organic synthesis. It has a molecular weight of approximately 269.29 g/mol. The compound's structure features a phenyl group attached to a methylcarbamate moiety, with an acetyl group positioned para to the carbamate nitrogen on the aromatic ring.

Potential Applications

- Pharmaceuticals this compound can serve as an intermediate in synthesizing drugs, particularly those targeting neurodegenerative disorders. Compounds containing carbamate functionalities may exhibit biological activities, such as anti-inflammatory and analgesic properties. They may also inhibit certain enzymes like acetylcholinesterase, which is important in neurotransmission, suggesting potential applications in treating neurodegenerative diseases.

- Synthesis The chemical reactivity of this compound allows exploration through various synthetic pathways. It can participate in nucleophilic substitutions, where the carbamate nitrogen can be substituted, leading to diverse derivatives, and it can undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and acetic acid. A specific reaction pathway involves the condensation of 4-acetylphenol with methyl isocyanate, forming the carbamate structure, requiring controlled conditions for high yields and purity.

- Enzyme Interactions Interaction studies suggest that this compound may interact with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may interact with acetylcholinesterase, potentially leading to increased levels of acetylcholine in synaptic clefts, which could enhance cognitive functions. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

- Degradation Carbamates have a broad spectrum of uses, such as toxinogenic pesticides or elastomers . The bovine rumen microbiome contains esterases capable of hydrolyzing carbamates .

Chemical Reactions Analysis

Oxidation to Oxoacetyl Derivatives

Methyl (4-acetylphenyl)carbamate undergoes oxidation with selenium dioxide (SeO₂) in dioxane–water (30:1) to yield methyl [4-(oxoacetyl)phenyl]carbamate . This transformation converts the acetyl group (-COCH₃) to an oxoacetyl moiety (-COCO-), enhancing electrophilic reactivity for subsequent condensations.

Reaction Conditions :

-

Solvent: Dioxane–water (30:1)

-

Temperature: Reflux

-

Yield: Not explicitly reported, but chromatographic purification confirmed product formation .

Condensation Reactions

The oxoacetyl derivative participates in condensations to form pyridazine and benzimidazole derivatives:

With Ethyl Acetoacetate

Reaction with ethyl acetoacetate and hydrazine hydrate produces ethyl 3-methyl-6-[4-(methoxycarbonylamino)phenyl]pyridazine-4-carboxylate :

Key Features :

-

Forms a pyridazine ring via cyclocondensation.

-

Retains the methoxycarbonylamino group for further functionalization .

With o-Phenylenediamine

Condensation with o-phenylenediamine in dimethylformamide–ethanol yields methyl [4-(2-benzimidazolyl)phenyl]carbamate :

Applications :

Hydrolysis and Isocyanate Formation

Under basic conditions (e.g., tetrabutylammonium fluoride, TBAF), the carbamate group undergoes hydrolysis via an E1cb mechanism , releasing methylamine and forming an isocyanate intermediate . This intermediate reacts further to yield symmetrical ureas:

Experimental Observations :

-

Solvent Dependency :

-

Steric Effects : Bulky substituents (e.g., tert-butyl) favor free amine release, while smaller groups promote urea formation .

Nucleophilic Substitution

The carbamate nitrogen participates in nucleophilic substitutions. For example, reaction with ethyl isocyanate forms ethyl(methyl)carbamate derivatives :

Synthetic Protocol :

-

Catalyst: Zinc chloride (ZnCl₂)

-

Solvent: Dichloromethane (DCM)

Comparative Reactivity of Structural Analogs

The reactivity of 4-acetylphenyl methyl(phenyl)carbamate differs from analogs due to substituent positioning and steric effects:

Biological Activity Correlations

Derivatives of this compound show antimycobacterial activity, particularly when modified with fluorophenylpiperazine groups . Key structure-activity relationships include:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Carbamate derivatives differ primarily in substituents on the aromatic ring, which significantly influence their physical and chemical properties.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents (e.g., 4-nitrophenyl, 4-chlorophenyl) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .

- Acetyl Group : The acetyl moiety in 4-acetylphenyl derivatives facilitates condensation reactions, enabling the synthesis of heterocycles like pyridazines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-acetylphenyl methyl(phenyl)carbamate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves the reaction of methyl(phenyl)carbamoyl chloride with 4-acetylphenol under anhydrous conditions. Critical steps include controlling reaction temperature (0–5°C) to minimize side reactions and using a base like triethylamine to neutralize HCl byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity. Yield optimization may require factorial design experiments to test variables like stoichiometry, solvent polarity, and catalyst presence .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of acetyl (δ ~2.6 ppm for CH3), carbamate (δ ~155–160 ppm for C=O), and aromatic protons (δ ~6.8–7.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C16H15NO3: 270.1125; observed: 270.1128) .

- Melting Point : Compare with literature values (if available) to assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across solvents?

- Methodological Answer : Contradictions may arise from differences in crystallinity or hydration states. Systematic solubility studies using standardized protocols (e.g., shake-flask method at 25°C) with HPLC quantification can clarify these variations . Controlled experiments should replicate solvent purity, temperature, and agitation rates. Computational tools like COSMO-RS can predict solubility trends for hypothesis validation .

Q. What strategies are effective for studying the compound’s interactions with enzymatic targets (e.g., acetylcholinesterase)?

- Methodological Answer :

- In Vitro Assays : Use fluorometric or colorimetric assays (e.g., Ellman’s method) to measure enzyme inhibition kinetics. Include controls for non-specific binding .

- Molecular Docking : Employ software like AutoDock Vina to model binding poses, guided by crystallographic data of analogous carbamates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How can computational modeling enhance the prediction of metabolic pathways for this compound?

- Methodological Answer :

- In Silico Metabolism : Use platforms like Schrödinger’s MetaSite to predict cytochrome P450-mediated oxidation sites. Cross-validate with in vitro microsomal studies (e.g., rat liver microsomes + NADPH) .

- QSAR Models : Train models on structurally related carbamates to forecast toxicity or bioavailability .

Methodological Considerations for Data Reproducibility

Q. What experimental design principles minimize variability in pharmacological studies of this compound?

- Methodological Answer :

- Factorial Design : Test interactions between variables (e.g., dose, administration route, and animal strain) to identify confounding factors .

- Blinded Analysis : Ensure data collection and interpretation are performed independently to reduce bias .

Q. How should researchers address instability of this compound in aqueous buffers?

- Methodological Answer : Stability studies under varying pH (4–9) and temperatures (4–37°C) with LC-MS monitoring can identify degradation products. Use lyophilization or non-aqueous solvents (e.g., DMSO) for long-term storage .

Ethical and Safety Guidelines

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Waste Disposal : Follow institutional guidelines for carbamate-containing waste, including neutralization before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.